molecular formula C10H17N3 B13335161 3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine

3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine

Cat. No.: B13335161
M. Wt: 179.26 g/mol
InChI Key: ZBBTWLFGBVFTQY-UHFFFAOYSA-N
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Description

3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyrazole ring substituted with a 2-methylallyl group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine can be achieved through several methods. One common approach involves the alkylation of a pyrazole derivative with a suitable alkyl halide. For instance, the reaction of 1H-pyrazole with 2-methylallyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles such as alkyl halides and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-2-amine
  • 3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)butan-1-amine
  • 3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)butan-2-amine

Uniqueness

3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2-methylallyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-[1-(2-methylprop-2-enyl)pyrazol-4-yl]propan-1-amine

InChI

InChI=1S/C10H17N3/c1-9(2)7-13-8-10(6-12-13)4-3-5-11/h6,8H,1,3-5,7,11H2,2H3

InChI Key

ZBBTWLFGBVFTQY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=C(C=N1)CCCN

Origin of Product

United States

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